

Commercial Suppliers and Technical Guide for 5-Bromopyridin-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key applications of **5-Bromopyridin-2-ol**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Commercial Availability

5-Bromopyridin-2-ol is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound from the following reputable vendors, among others:

- MedchemExpress: A supplier of high-purity biochemical reagents for research purposes.[1]
- Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering 5-Bromo-2(1H)-pyridone with a purity of 97%.
- TCI America: A provider of fine and specialty chemicals, listing 5-Bromo-2-hydroxypyridine with a purity of over 98.0%.[2]
- ChemicalBook: An online platform that aggregates data and suppliers for a wide range of chemical products.[3]
- BLD Pharm: A supplier of pharmaceutical intermediates and research chemicals.[4]



• Immunomart: A supplier of biochemical reagents for life science research.[5]

Physicochemical Properties

A summary of the key quantitative data for **5-Bromopyridin-2-ol** is presented in the table below for easy comparison. These properties are crucial for designing experimental conditions and ensuring the quality of the starting material.

Property	Value	Source(s)
Molecular Formula	C5H4BrNO	[2][3]
Molecular Weight	174.00 g/mol	[3]
CAS Number	13466-38-1	[2][3]
Appearance	Off-white to yellow-brown crystalline powder	[3][6]
Melting Point	180-183 °C	[3]
Boiling Point (Predicted)	305.9 ± 42.0 °C	[3]
Density (Predicted)	1.776 ± 0.06 g/cm ³	[3]
Purity	≥97% (Sigma-Aldrich), >98.0% (TCI America)	[2]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[3]

Experimental Protocols: Application in Organic Synthesis

5-Bromopyridin-2-ol and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. A common and powerful application is in palladium-catalyzed crosscoupling reactions, such as the Suzuki-Miyaura coupling.



Detailed Methodology for a Representative Suzuki-Miyaura Coupling Reaction:

This protocol describes a general procedure for the coupling of a 5-bromopyridine derivative with a boronic acid, which can be adapted for **5-Bromopyridin-2-ol** (after appropriate protection of the hydroxyl group).

Materials:

- 5-bromo-2-substituted-pyridine (1.0 equivalent)
- Arylboronic acid (1.1 1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
- Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-2-substituted-pyridine, arylboronic acid, palladium catalyst, and base.
- Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100
 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.



 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Role in Drug Discovery: Targeting the B-Cell Receptor Signaling Pathway

While **5-Bromopyridin-2-ol** itself is a building block, its pyridine scaffold is a key component in the development of highly specific enzyme inhibitors for therapeutic applications. Notably, derivatives of 5-bromopyridine have been extensively explored as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[7][8][9][10][11]

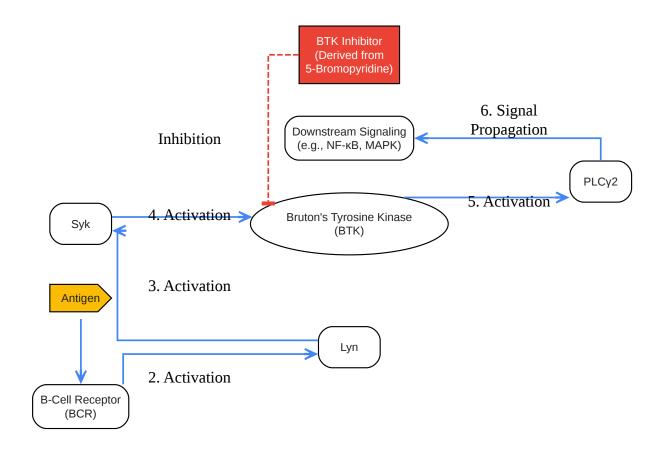
The BCR signaling pathway is essential for the development, proliferation, and survival of B-cells.[12][13][14][15] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[7][8][16] BTK is a non-receptor tyrosine kinase that plays a crucial role in relaying signals downstream of the BCR.[15][17] Therefore, inhibiting BTK is a validated therapeutic strategy for treating these conditions.[8][11]

Small molecule inhibitors that target BTK, often incorporating a pyridine-based core derived from precursors like **5-Bromopyridin-2-ol**, have shown significant clinical efficacy.[9][14]

Visualizing the B-Cell Receptor Signaling Pathway and the Role of BTK Inhibitors

The following diagram, generated using the DOT language, illustrates a simplified representation of the B-Cell Receptor (BCR) signaling pathway and highlights the point of intervention for BTK inhibitors derived from 5-bromopyridine scaffolds.





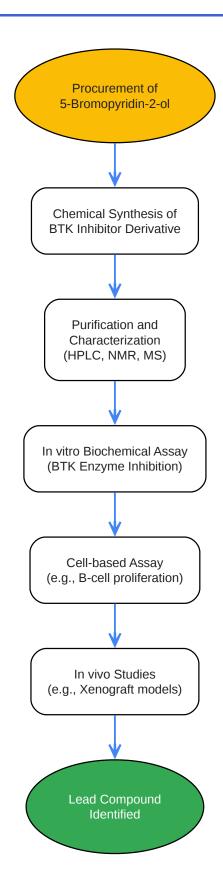
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Caption: Simplified B-Cell Receptor (BCR) signaling cascade and BTK inhibition.

Experimental Workflow: From Chemical Synthesis to Biological Evaluation

The development of a novel BTK inhibitor from a 5-bromopyridine precursor involves a multistep process, from initial chemical synthesis to biological evaluation. The following workflow diagram illustrates this logical progression.





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Caption: Workflow for the development of a BTK inhibitor.



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